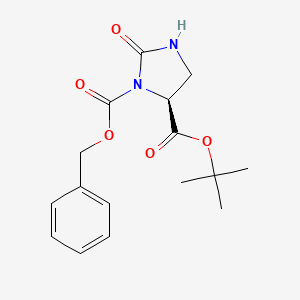

(4S)-3-Benzyloxycarbonyl-2-oxoimidazolidine-4-carboxylic acid tert-butyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl esters are a type of organic compound used in organic synthesis . They are derived from carboxylic acids and have the general formula RCOOC(CH3)3, where R is any organic group .

Synthesis Analysis

Tert-butyl esters can be synthesized from carboxylic acids and tert-butanol . The reaction typically involves an acid catalyst and can proceed under mild conditions .Molecular Structure Analysis

The molecular structure of a tert-butyl ester consists of a carbonyl group (C=O) attached to an oxygen, which is in turn attached to a tert-butyl group (C(CH3)3) . The exact structure would depend on the specific R group in the ester.Chemical Reactions Analysis

Tert-butyl esters can undergo a variety of reactions. They can be hydrolyzed back to the parent carboxylic acid under acidic or basic conditions . They can also react with Grignard reagents to form tertiary alcohols .Wissenschaftliche Forschungsanwendungen

Chiral Auxiliary Applications

The use of tert-butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate as a chiral auxiliary has facilitated stereoselective carbon-carbon bond formation through dynamic kinetic resolution. This approach has been successfully applied in the stereoselective alkylation of α-bromo amides with malonic ester enolates, leading to the synthesis of chiral α-alkyl succinic acid derivatives and β-amino acid derivatives, essential building blocks for various biologically active compounds (Kubo et al., 1997).

Synthesis of Enantiomerically Pure Compounds

The compound has also been used in the synthesis of enantiomerically pure compounds, such as 2-methyl-3-phenylpropanoic acid and dimethyl trans-cyclopentane-1,2-dicarboxylate, demonstrating its effectiveness as both an auxiliary and a chiral building block in peptide synthesis (Studer et al., 1995).

Preparation of Di- and Tripeptides

In peptide synthesis, dipeptide-derived 3-(benzyloxycarbonyl)-2-(tert-butyl)-5-oxoimidazolidine-1-acetates have been alkylated diastereoselectively, providing a method for the preparation of enantiomerically pure di- and tripeptides by "chirality transfer" via a pivalaldehyde N,N-acetal center (Polt & Seebach, 1987).

Novel Synthetic Approaches

Furthermore, novel synthetic protocols have been developed for the synthesis of N-Boc protected oxazolidines, demonstrating the versatility of related compounds in synthetic organic chemistry. These approaches offer efficient routes to important synthetic precursors for the synthesis of medicinally significant candidates (Khadse & Chaudhari, 2015).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling reactions , which suggests that this compound might interact with organoboron reagents or palladium catalysts.

Mode of Action

Based on its structural similarity to other compounds used in suzuki–miyaura coupling reactions , it can be hypothesized that it might participate in carbon–carbon bond-forming reactions. In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

Given its potential role in suzuki–miyaura coupling reactions , it might influence the synthesis of complex organic molecules, thereby affecting various biochemical pathways.

Pharmacokinetics

The presence of the tert-butyl group might influence its pharmacokinetic properties . Tert-butyl groups are known to be cleaved under certain conditions, which could potentially affect the compound’s bioavailability .

Result of Action

If it participates in suzuki–miyaura coupling reactions , it could contribute to the formation of new carbon–carbon bonds, thereby influencing the structure and function of organic molecules.

Action Environment

Environmental factors such as pH, temperature, and the presence of other reagents can influence the action, efficacy, and stability of this compound. For instance, the cleavage of the C-O bond in tert-butyl carbamates, carbonates, esters, and ethers can be facilitated by a catalyst known as “magic blue” under mild conditions .

Eigenschaften

IUPAC Name |

1-O-benzyl 5-O-tert-butyl (5S)-2-oxoimidazolidine-1,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O5/c1-16(2,3)23-13(19)12-9-17-14(20)18(12)15(21)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,20)/t12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQZKFYBNKNXMIO-LBPRGKRZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CNC(=O)N1C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1CNC(=O)N1C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-4-phenylbenzamide](/img/structure/B2983059.png)

![4-(3-bromophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B2983060.png)

![8-[(4-Fluorophenyl)methylsulfanyl]-7-hexyl-3-methylpurine-2,6-dione](/img/no-structure.png)

![methyl 2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate](/img/structure/B2983066.png)

![6-[(3-Fluorophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2983069.png)

![Methyl 3-[(4-fluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2983070.png)

![3,4-difluoro-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide](/img/structure/B2983071.png)

![7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2983075.png)